![molecular formula C11H25NO B13308471 4-[(Heptan-2-yl)amino]butan-2-ol](/img/structure/B13308471.png)
4-[(Heptan-2-yl)amino]butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Heptan-2-yl)amino]butan-2-ol is an organic compound with the molecular formula C11H25NO It is a secondary amine and alcohol, characterized by the presence of a heptan-2-yl group attached to the nitrogen atom and a hydroxyl group on the butane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Heptan-2-yl)amino]butan-2-ol typically involves the reaction of heptan-2-amine with butan-2-ol under controlled conditions. One common method is the reductive amination of butan-2-one with heptan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of the corresponding ketone with heptan-2-amine in the presence of a suitable catalyst, such as palladium on carbon, is another method employed for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Heptan-2-yl)amino]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-[(Heptan-2-yl)amino]butan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(Heptan-2-yl)amino]butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group may participate in additional bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-amino-2-methylbutan-2-ol: Similar structure but with a methyl group instead of a heptan-2-yl group.
4-amino-2-butanol: Lacks the heptan-2-yl group, making it less hydrophobic.
Uniqueness
4-[(Heptan-2-yl)amino]butan-2-ol is unique due to its heptan-2-yl group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring specific hydrophobic interactions or solubility characteristics.
Propiedades
Fórmula molecular |
C11H25NO |
|---|---|
Peso molecular |
187.32 g/mol |
Nombre IUPAC |
4-(heptan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C11H25NO/c1-4-5-6-7-10(2)12-9-8-11(3)13/h10-13H,4-9H2,1-3H3 |
Clave InChI |
IMDAAAVSGXQKOR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)NCCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride](/img/structure/B13308390.png)

![5-Methyl-2-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B13308406.png)
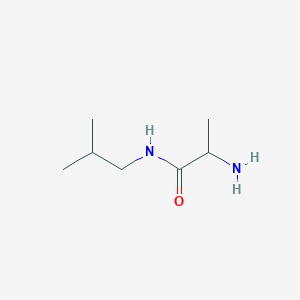
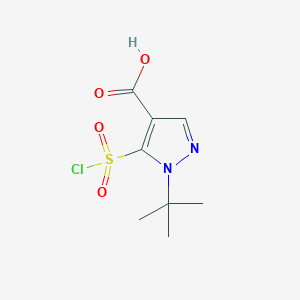

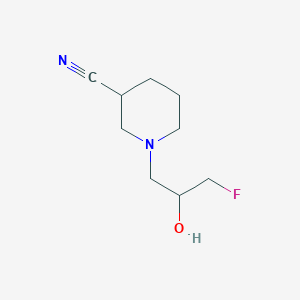


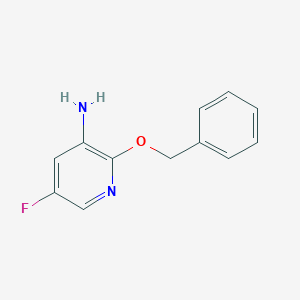
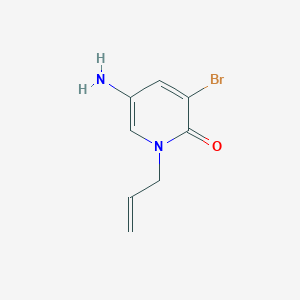

![3-[(4-Chlorophenyl)methyl]oxan-3-amine](/img/structure/B13308468.png)

